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molecular formula C9H6O4 B8695019 5H-1,4-Benzodioxepin-2,5(3H)-dione CAS No. 113511-19-6

5H-1,4-Benzodioxepin-2,5(3H)-dione

Cat. No. B8695019
M. Wt: 178.14 g/mol
InChI Key: XPBNYJHBULNBEO-UHFFFAOYSA-N
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Patent
US05082925

Procedure details

The triethylamine solution was added all at once to the refluxing solution of bromoacetylsalicylic acid. The addition took thirty seconds. Moments later, the byproduct Et3NHBr crystallized out of solution. The suspension was refluxed for one hour and then allowed to cool. The salt crystals were isolated by vacuum filtration, washed with 25 mL of acetone, air dried in the Bucher funnel, and finally vacuum dried at room temperature. 2.27 grams of triethylammonium bromide were collected. MP=249°-252° C. with decomposition. The filtrate was evaporated down, and a white solid was obtained which was then dissolved in 25 mL of boiling toluene. Everything did not dissolve. The hot toluene solution was gravity filtered into a 25 mL Erlenmeyer flask. A white solid started to crystallize after a few minutes. The insoluble material was soluble in water which strongly suggested that it was Et3NHBr. After standing overnight at room temperature, the crystals were isolated by suction filtration, washed with 20 mL of toluene, and vacuum dried at room temperature for five hours. 1.17 grams were collected (43% yield). MP-112°-114° C. at 3.5° C./minute. IR (KBr pellet) 1795, 1730, 1605, 1455, 1315, 1190, 1120, 1025, 930, 763 cm-1. 300 MHz 1H NMR (CDCl3): δ4.75 singlet (2H), δ7.30 doublet (1H). One of the lines overlapped with the chloroform signal. δ7.42 triplet (1H), δ7.70 triplet (1H), δ7.95 doublet (1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[CH2:9][C:10]([O:12][C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16])=[O:11]>C1(C)C=CC=CC=1>[O:12]1[C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15](=[O:17])[O:16][CH2:9][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
took thirty seconds
CUSTOM
Type
CUSTOM
Details
Moments later, the byproduct Et3NHBr crystallized out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The salt crystals were isolated by vacuum filtration
WASH
Type
WASH
Details
washed with 25 mL of acetone, air
CUSTOM
Type
CUSTOM
Details
dried in the Bucher funnel, and finally vacuum
CUSTOM
Type
CUSTOM
Details
dried at room temperature
CUSTOM
Type
CUSTOM
Details
2.27 grams of triethylammonium bromide were collected
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
a white solid was obtained which
DISSOLUTION
Type
DISSOLUTION
Details
Everything did not dissolve
FILTRATION
Type
FILTRATION
Details
filtered into a 25 mL Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
to crystallize after a few minutes
CUSTOM
Type
CUSTOM
Details
the crystals were isolated by suction filtration
WASH
Type
WASH
Details
washed with 20 mL of toluene, and vacuum
CUSTOM
Type
CUSTOM
Details
dried at room temperature for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
1.17 grams were collected (43% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(COC(C2=C1C=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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